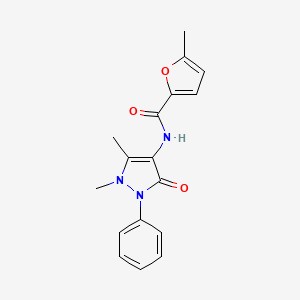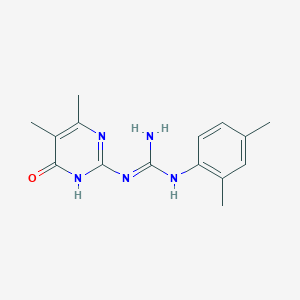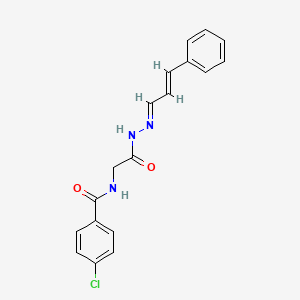![molecular formula C16H26N2O3S B11114272 N-hexyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B11114272.png)
N-hexyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is a synthetic organic compound characterized by its unique chemical structure. This compound is part of a class of sulfonamide derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE typically involves the reaction of hexylamine with 4-methylbenzenesulfonyl chloride, followed by the addition of 2-bromopropanamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE
- N,N-DIETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE
- 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
Uniqueness
N-HEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is unique due to its hexyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of the hexyl group may enhance its ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-hexyl-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-4-5-6-7-12-17-16(19)14(3)18-22(20,21)15-10-8-13(2)9-11-15/h8-11,14,18H,4-7,12H2,1-3H3,(H,17,19) |
InChI Key |
AHCNLBKQYJOHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11114193.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114198.png)
![4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11114213.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11114219.png)
![(2E)-5-methyl-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11114222.png)
![5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B11114223.png)

![1-allyl-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114236.png)
![4-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}benzenesulfonamide](/img/structure/B11114245.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine](/img/structure/B11114251.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11114252.png)



